molecular formula C19H19N3O4S B11168232 2,4-Dimethoxy-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide

2,4-Dimethoxy-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide

Cat. No.: B11168232
M. Wt: 385.4 g/mol
InChI Key: JPIZJRZOZVFSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 2,4-Dimethoxy-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide typically involves multi-step reactions. One common synthetic route includes the formation of the thiadiazole ring followed by the introduction of the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the process efficiently .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2,4-Dimethoxy-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays for its antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key biochemical processes .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

2,4-dimethoxy-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C19H19N3O4S/c1-24-13-6-4-12(5-7-13)10-17-21-22-19(27-17)20-18(23)15-9-8-14(25-2)11-16(15)26-3/h4-9,11H,10H2,1-3H3,(H,20,22,23)

InChI Key

JPIZJRZOZVFSEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.